![molecular formula C13H11ClN2O2 B2396582 N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide CAS No. 2396580-40-6](/img/structure/B2396582.png)
N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxazole ring.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives of the prop-2-enamide moiety.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving oxazole derivatives.
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.
Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it of interest in the development of new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications in the development of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
- N-{[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
- N-{[3-(4-bromophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
- N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (chlorine, fluorine, bromine, or methyl group). These variations can significantly impact the compound’s chemical properties and reactivity.
- Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions. For example, the electron-withdrawing nature of the chlorine atom in N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide may make it more susceptible to nucleophilic substitution reactions compared to its fluorine or methyl-substituted counterparts.
- Biological Activity: The biological activity of these compounds can also vary based on the substituent. For instance, the chlorine-substituted compound may exhibit different enzyme inhibition profiles or antimicrobial activity compared to the fluorine or bromine-substituted analogs.
属性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-13(17)15-8-11-7-12(16-18-11)9-3-5-10(14)6-4-9/h2-7H,1,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRGVXCZUMXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
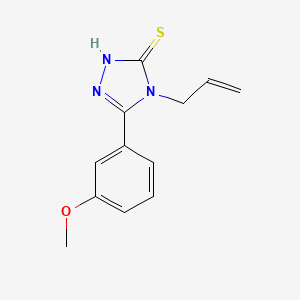
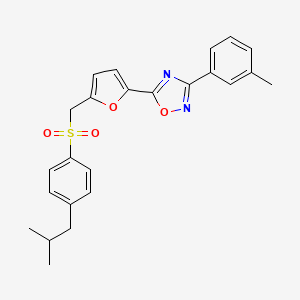
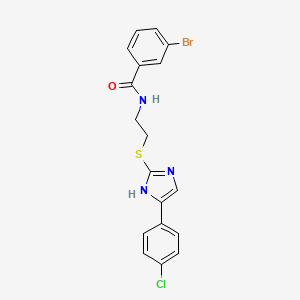
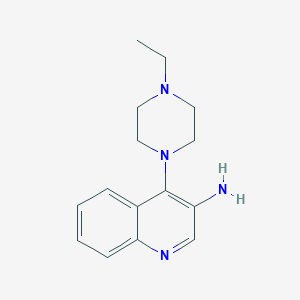
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)
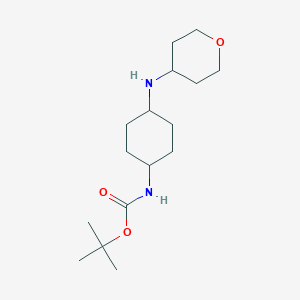
![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
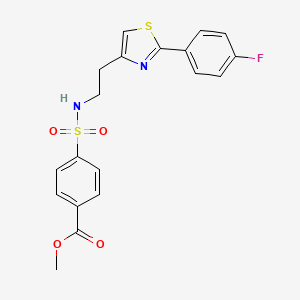

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2396517.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2396520.png)
